

1-(Cyclohexylmethyl)piperazine CAS number and molecular weight.

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **1-(Cyclohexylmethyl)piperazine**

Cat. No.: **B1349345**

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Technical Guide: 1-(Cyclohexylmethyl)piperazine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **1-(Cyclohexylmethyl)piperazine**, a heterocyclic organic compound with significant applications in pharmaceutical synthesis and medicinal chemistry. The document details its physicochemical properties, synthesis protocols, and its role as a key building block for pharmacologically active molecules, particularly as a scaffold for sigma (σ) receptor ligands with potential therapeutic applications in oncology and neurology.

Chemical and Physical Properties

1-(Cyclohexylmethyl)piperazine is a substituted piperazine derivative. The inclusion of a cyclohexylmethyl group enhances its lipophilicity compared to the parent piperazine molecule, influencing its pharmacokinetic and pharmacodynamic properties.

Quantitative Data

The key quantitative data for **1-(Cyclohexylmethyl)piperazine** are summarized in the table below for easy reference.

Property	Value	Reference
CAS Number	57184-23-3	
Molecular Weight	182.31 g/mol	
Molecular Formula	C ₁₁ H ₂₂ N ₂	
Density	0.938 g/mL at 25 °C (lit.)	
Boiling Point	230-231 °C (lit.)	
Refractive Index	n _{20/D} 1.4950 (lit.)	
Flash Point	87.8 °C (190.0 °F) - closed cup	

Synthesis of 1-(Cyclohexylmethyl)piperazine and Derivatives

The synthesis of N-substituted piperazines, including **1-(Cyclohexylmethyl)piperazine**, typically involves the alkylation of a piperazine core. A common and efficient method is the nucleophilic substitution reaction between a piperazine derivative and a suitable cyclohexylalkyl halide.

Experimental Protocol: Synthesis via N-Alkylation of Boc-Protected Piperazine

This protocol is adapted from the synthesis of the closely related compound, 1-cyclohexylpiperazine, and represents a standard method for preparing such derivatives.[\[1\]](#)[\[2\]](#)

Step 1: N-Alkylation of 1-Boc-piperazine

- To a 50L reactor, add 30 kg of anhydrous acetonitrile, 5 kg (26.84 mol) of 1-Boc-piperazine, 4.8 kg (29.5 mol) of cyclohexyl bromide, and 4.08 kg (29.5 mol) of potassium carbonate under constant stirring.[\[1\]](#)[\[2\]](#)
- Slowly heat the mixture to reflux and maintain for 2 hours.[\[1\]](#)[\[2\]](#)
- Monitor the reaction progress using Thin Layer Chromatography (TLC).

- Once the reaction is complete, cool the mixture to room temperature.
- Filter the solid potassium salts and wash with acetonitrile.
- Concentrate the filtrate under reduced pressure to yield the intermediate, 4-Boc-1-cyclohexylpiperazine, as an oil.[1][2]

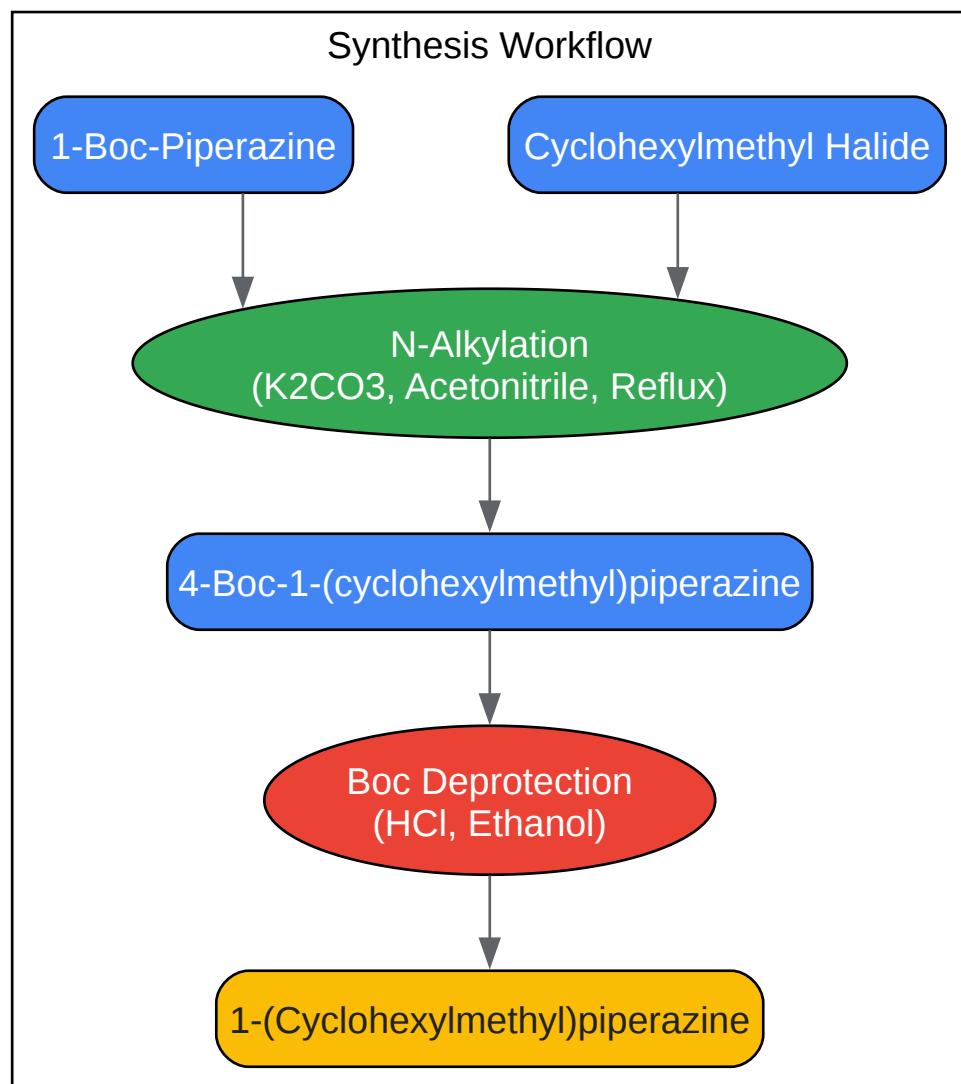
Step 2: Deprotection of the Boc Group

- In a suitable reactor, dissolve the intermediate from Step 1 in absolute ethanol.
- Slowly add concentrated hydrochloric acid. Note that this reaction is exothermic.[1]
- Heat the mixture to reflux until the deprotection is complete (monitor by TLC).
- Cool the reaction and evaporate the solvent to dryness to obtain the hydrochloride salt of the product.[1]

Step 3: Neutralization and Purification

- Dissolve the hydrochloride salt in water.
- Adjust the pH to 12-14 by adding an inorganic base, such as sodium hydroxide.[1]
- Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
- Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
- Purify the crude product by vacuum distillation to yield pure **1-(Cyclohexylmethyl)piperazine**.[1]

Synthesis Workflow Diagram



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Caption: Workflow for the synthesis of **1-(Cyclohexylmethyl)piperazine**.

Biological Activity and Therapeutic Potential

1-(Cyclohexylmethyl)piperazine serves as a crucial scaffold in the development of ligands targeting sigma (σ) receptors.^[3] These receptors are implicated in a variety of neurological and psychiatric conditions, as well as in the pathology of cancer.

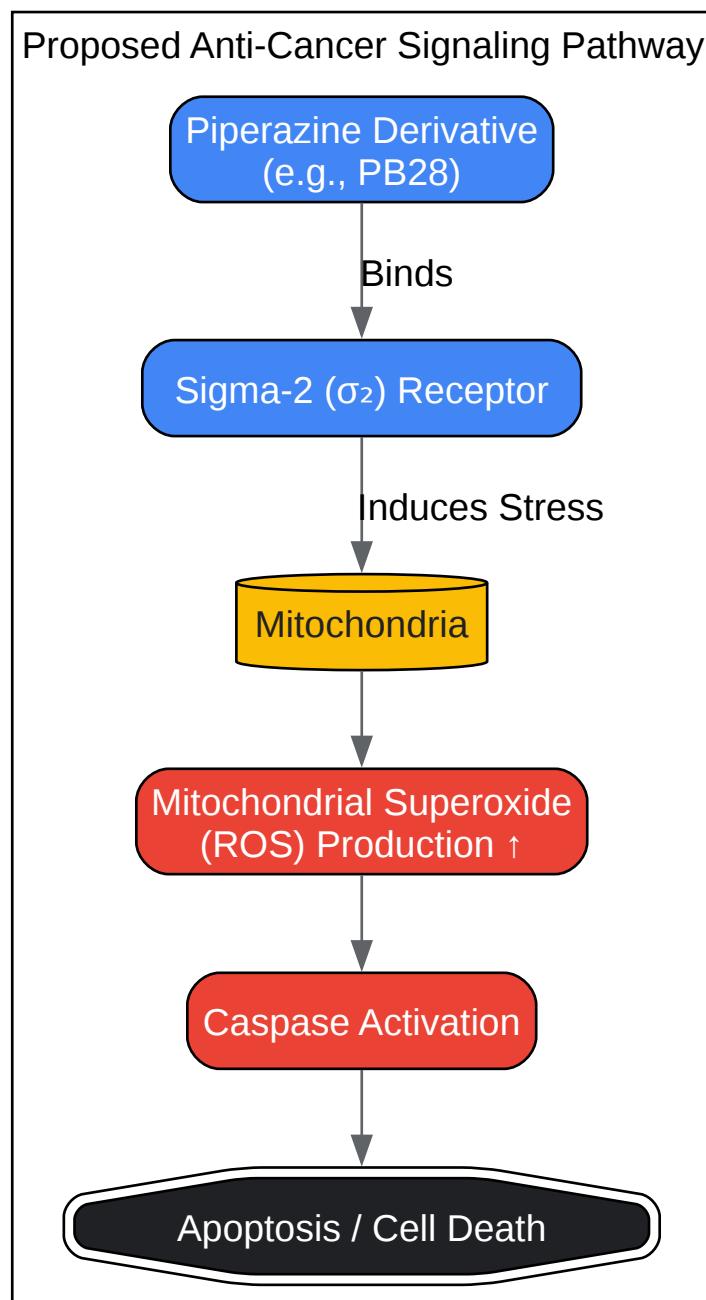
Role as a Sigma-2 (σ_2) Receptor Ligand Precursor in Cancer Research

Derivatives of **1-(Cyclohexylmethyl)piperazine** have been synthesized and identified as high-affinity ligands for the σ_2 receptor, which is often overexpressed in proliferating cancer cells, including pancreatic cancer.^{[4][5]}

One notable derivative, PB28 (1-Cyclohexyl-4-[3-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)propyl]piperazine), has demonstrated the ability to induce cell death in pancreatic cancer cell lines.^{[4][5]} The proposed mechanism of action involves the induction of mitochondrial stress, leading to apoptosis.

Signaling Pathway of a σ_2 Receptor Agonist Derivative

The binding of a σ_2 receptor agonist, derived from the **1-(Cyclohexylmethyl)piperazine** scaffold, can trigger a cascade of events leading to programmed cell death.



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Caption: σ_2 receptor-mediated apoptosis signaling pathway.

Potential as a Scaffold for Analgesics

Research into related cyclohexyl-piperazine compounds has revealed potent analgesic properties. For instance, the compound (+/-)-1-cyclohexyl-4-(1,2-diphenylethyl)-piperazine (MT-

45) exhibited analgesic activity comparable to that of morphine in animal models.^[6] This suggests that the **1-(Cyclohexylmethyl)piperazine** core structure is a viable starting point for the development of novel pain management therapies.

Experimental Protocols for Biological Evaluation Sigma Receptor Radioligand Binding Assay

This is a generalized protocol to determine the binding affinity of a compound for σ_1 and σ_2 receptors.^[7]

Materials:

- Test compound (e.g., a derivative of **1-(Cyclohexylmethyl)piperazine**)
- Radioligands: [³H]-(+)-pentazocine (for σ_1) and [³H]-DTG (1,3-di-o-tolyl-guanidine) (for σ_2)
- Non-labeled displacers: Haloperidol or (+)-pentazocine
- Tissue homogenates (e.g., guinea pig brain for σ_1 , rat liver for σ_2)
- Assay buffer (e.g., Tris-HCl)
- Glass fiber filters
- Scintillation counter and fluid

Procedure:

- Prepare tissue homogenates according to standard laboratory procedures.
- For the σ_1 assay, incubate the membrane homogenate with [³H]-(+)-pentazocine and various concentrations of the test compound.
- For the σ_2 assay, incubate the membrane homogenate with [³H]-DTG in the presence of a high concentration of a selective σ_1 ligand (like (+)-pentazocine) to block binding to σ_1 sites, along with various concentrations of the test compound.

- Define non-specific binding using a high concentration of a non-labeled ligand like haloperidol.
- Incubate the reactions at the appropriate temperature and for a sufficient duration to reach equilibrium.
- Terminate the incubation by rapid filtration through glass fiber filters.
- Wash the filters quickly with ice-cold assay buffer to remove unbound radioligand.
- Place the filters in scintillation vials with scintillation fluid and quantify the radioactivity using a scintillation counter.
- Calculate the K_i (inhibition constant) for the test compound by analyzing the competitive inhibition data using non-linear regression analysis (e.g., using Prism software).

In Vitro Cell Viability (MTT) Assay

This protocol assesses the cytotoxic effects of a compound on cancer cell lines.

Materials:

- Cancer cell line (e.g., Panc-1, BxPC3 for pancreatic cancer)
- Complete cell culture medium
- Test compound dissolved in a suitable solvent (e.g., DMSO)
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
- Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
- 96-well plates
- Microplate reader

Procedure:

- Seed the cancer cells into 96-well plates at a predetermined density and allow them to adhere overnight.
- Treat the cells with serial dilutions of the test compound and incubate for a specified period (e.g., 48 or 72 hours). Include vehicle-only controls.
- After the incubation period, add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to convert the yellow MTT to purple formazan crystals.
- Remove the medium and dissolve the formazan crystals by adding the solubilization buffer.
- Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.
- Calculate the percentage of cell viability relative to the vehicle-treated control cells.
- Determine the IC_{50} value (the concentration of the compound that inhibits cell growth by 50%) by plotting a dose-response curve.

Conclusion

1-(Cyclohexylmethyl)piperazine is a valuable chemical intermediate with a well-defined physicochemical profile. Its utility as a scaffold, particularly for the development of sigma receptor ligands, positions it as a compound of significant interest for drug discovery programs in oncology and neuropharmacology. The synthetic routes are well-established, and a variety of standard biological assays can be employed to characterize the activity of its derivatives. This guide provides a foundational resource for researchers aiming to explore the therapeutic potential of this versatile molecule.

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- To cite this document: BenchChem. [1-(Cyclohexylmethyl)piperazine CAS number and molecular weight.]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1349345#1-cyclohexylmethyl-piperazine-cas-number-and-molecular-weight]

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